molecular formula C19H23N3O4S B3019980 N-(4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1797129-79-3

N-(4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B3019980
CAS No.: 1797129-79-3
M. Wt: 389.47
InChI Key: QSQKZCLLJDAREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide is a sulfonamide derivative featuring a piperidine core substituted with a 6-methylpyridin-2-yl-oxy group at the 4-position.

Properties

IUPAC Name

N-[4-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-14-4-3-5-19(20-14)26-17-10-12-22(13-11-17)27(24,25)18-8-6-16(7-9-18)21-15(2)23/h3-9,17H,10-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQKZCLLJDAREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps. One common route starts with the preparation of the piperidine derivative, followed by the introduction of the sulfonyl group and the pyridine moiety. The final step involves the acylation of the phenyl ring to form the acetamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

N-(4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a broader class of N-phenylacetamide sulfonamides. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent on Piperidine/Sulfonamide Group Pharmacological Activity Reference
Target Compound : N-(4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide 4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl Not explicitly reported (inference from analogs) N/A
Compound 35 : N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide 4-methylpiperazinyl Analgesic (comparable to paracetamol)
Compound 36 : N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide N,N-diethylsulfamoyl Anti-hypernociceptive (inflammatory pain)
CAS 5702-82-9 : N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide Piperidin-1-yl No activity data reported
N-[4-(morpholine-4-sulfonyl)phenyl]-2-(piperidin-1-yl)acetamide Morpholine-4-sulfonyl Not reported
CHEBI:131995 : N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide 2-(pyridin-3-yl)piperidin-1-yl Phenotypic associations (e.g., disease models)

Pharmacological Activity Trends

  • Piperazine vs. Piperidine Substituents: Compound 35 (4-methylpiperazinyl) demonstrated analgesic activity comparable to paracetamol, likely due to enhanced receptor interactions from the basic nitrogen in piperazine . In contrast, the target compound’s 6-methylpyridin-2-yl-oxy group may modulate selectivity for specific pain pathways. Compound 36 (N,N-diethylsulfamoyl) exhibited anti-hypernociceptive effects, suggesting that bulky sulfonamide substituents may favor anti-inflammatory activity over direct analgesia .
  • Pyridine Positional Effects: CHEBI:131995 (pyridin-3-yl substitution) is linked to phenotypic associations in disease models, whereas the target compound’s pyridin-2-yl group with a methyl substituent could enhance metabolic stability or target binding .
  • Morpholine vs. Piperidine Sulfonamides :

    • Morpholine-containing analogs (e.g., ) may exhibit improved solubility due to morpholine’s oxygen atom, whereas piperidine-based compounds like the target compound might prioritize lipophilicity for membrane penetration .

Physicochemical Properties

  • Solubility : Morpholine derivatives (e.g., ) are expected to have higher aqueous solubility than piperidine or pyridine-containing analogs due to hydrogen-bonding capacity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.